molecular formula C22H19ClN4O3 B2473220 2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903859-44-9

2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2473220
CAS No.: 903859-44-9
M. Wt: 422.87
InChI Key: JPFPEMYELANIJE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is an oxazole-based chemical compound designed for research and development purposes. Compounds featuring an oxazole heterocycle and a benzoylpiperazine moiety are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a range of biological targets . The structural architecture of this molecule suggests potential for application in early-stage pharmacological studies, including high-throughput screening and mechanism of action studies. Research on analogous structures has indicated possible activity in areas such as enzyme inhibition, with some piperazine-containing compounds being investigated as inhibitors for essential bacterial enzymes . The integration of the oxazole ring, a privileged scaffold in drug discovery, further underscores its utility in the synthesis of novel molecules with potential biological activity . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)21(28)26-9-11-27(12-10-26)22-18(14-24)25-20(30-22)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPEMYELANIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS Number: 903205-25-4) is a synthetic organic molecule known for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • An oxazole ring
  • A piperazine moiety
  • Aromatic rings with chlorine and methoxy substituents

Molecular Formula: C22H19ClN4O3
Molecular Weight: 422.9 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole and piperazine components are known to influence pharmacological properties, potentially leading to:

  • Enzyme inhibition: Modulating the activity of specific enzymes involved in disease processes.
  • Receptor interaction: Binding to receptors that mediate physiological responses.

Biological Activity Overview

Research has demonstrated a range of biological activities associated with this compound, including:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing oxazole and piperazine exhibit antimicrobial properties. For instance, the minimal inhibitory concentrations (MIC) against various strains have been documented, indicating potential efficacy against bacterial and fungal infections.

Compound Bacterial Strain MIC (µg/mL)
Compound ABacillus subtilis32
Compound BEscherichia coli64
Compound CPichia pastoris16

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar piperazine derivatives. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Study:
A study explored the effects of a related compound on melanoma cells, demonstrating significant cytotoxicity and potential for development as an anticancer agent. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM in vitro.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In zebrafish embryo assays, the compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety margin for further development.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the piperazine group is believed to enhance this activity, making it a candidate for further drug development against bacterial infections.
  • Anticancer Properties : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM. This suggests potential use in cancer therapy.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it suitable for developing new pharmaceuticals.

Biological Research

Research has also focused on understanding the biological mechanisms through which this compound exerts its effects:

  • Enzyme Inhibition : Studies have indicated that the compound may act as an inhibitor of specific enzymes involved in disease pathways, suggesting its potential use in treating diseases mediated by these enzymes .

Antimicrobial Testing

A series of oxazole derivatives were evaluated for their antibacterial efficacy using standard disk diffusion methods. The results demonstrated that modifications at the 5-position significantly improved activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance:

CompoundMIC (µg/mL)Activity
A16Moderate
B8Strong
C32Weak

These findings highlight the importance of structural modifications in enhancing antimicrobial efficacy.

Anticancer Evaluation

In a study involving human cancer cell lines, the compound exhibited notable cytotoxic effects against MCF-7 cells. The study emphasized the significance of structural features in determining the anticancer activity of oxazole derivatives.

Cell LineIC50 (µM)Treatment Time (hours)
MCF-72048

This data supports further investigation into the compound's potential as an anticancer agent.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The carbonitrile (-CN) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives.

Conditions :

  • Acidic hydrolysis : Concentrated HCl (6 M), reflux at 100–110°C for 6–8 hours .

  • Basic hydrolysis : NaOH (10% aqueous solution), 80°C for 4–6 hours.

Outcome :

Reaction TypeProductYield (%)
AcidicOxazole-4-carboxylic acid78–85
BasicOxazole-4-amide65–72

This reactivity is critical for modifying the compound’s solubility and biological interactions .

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring participates in nucleophilic substitution reactions at the 2- and 5-positions due to electron-withdrawing effects from the carbonitrile and aryl groups.

Example Reaction :
Replacement of the 3-chlorophenyl group with amines or thiols:

  • Reagents : Ethylenediamine (2 equiv.), K₂CO₃, DMF, 60°C, 12 hours .

  • Product : 2-Aminoethyl-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (Yield: 62%) .

Mechanism :

  • Deprotonation of the nucleophile (e.g., amine) by K₂CO₃.

  • Attack on the electrophilic oxazole carbon, displacing the chloride .

Oxidation of the Methoxy Group

The 2-methoxybenzoyl moiety can be oxidized to a ketone or carboxylic acid under controlled conditions.

Conditions :

  • Oxidation to ketone : KMnO₄, H₂SO₄, 0–5°C, 2 hours (Yield: 70%).

  • Full oxidation to carboxylic acid : CrO₃, acetic acid, reflux, 6 hours (Yield: 58%).

Applications :

  • Enhances polarity for pharmacokinetic optimization.

  • Intermediate for further functionalization (e.g., esterification).

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation or acylation at the secondary amine sites.

Reaction Data :

ReagentProductConditionsYield (%)
Acetyl chlorideN-Acetyl-piperazine derivativeDCM, RT, 2 hours 88
Benzyl bromideN-Benzyl-piperazine derivativeK₂CO₃, DMF, 60°C 75

These modifications are employed to tune receptor-binding affinity in medicinal chemistry .

Metal-Catalyzed Coupling Reactions

The aryl chloride substituent participates in cross-coupling reactions.

Suzuki-Miyaura Coupling :

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C .

  • Boron Reagent : Phenylboronic acid (1.2 equiv.).

  • Product : 2-Phenyl-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (Yield: 82%) .

Stability Under Physiological Conditions

The compound exhibits moderate stability in simulated biological environments:

ConditionHalf-Life (h)Degradation Pathway
pH 7.4 buffer12.3Hydrolysis of carbonitrile
Human liver microsomes6.8Oxidative demethylation

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazole-Based Analogs

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile
  • Core structure : Oxazole with a nitrile group at position 3.
  • Key differences :
    • Substituent at oxazole position 2 : 2-Furyl vs. 3-chlorophenyl in the target compound.
    • Piperazine acyl group : 3-Chlorobenzoyl vs. 2-methoxybenzoyl.
  • The 2-methoxy group in the target compound could improve solubility over the chloro substituent.
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
  • Core structure : Thiazole-urea hybrid vs. oxazole-carbonitrile.
  • Key differences :
    • Urea linkage vs. nitrile group.
    • Thiazole ring instead of oxazole.
  • Implications :
    • Urea derivatives often exhibit hydrogen-bonding capabilities, which may enhance target affinity compared to nitrile-containing compounds.

Piperazine-Containing Compounds

7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7)
  • Core structure: Fluoroquinolone with dual piperazine chains.
  • Key differences: 3-Chlorophenylpiperazine vs. 2-methoxybenzoylpiperazine. Fluoroquinolone scaffold vs. oxazole-carbonitrile.
  • Implications :
    • The 2-methoxybenzoyl group in the target compound may reduce off-target effects compared to ND-7’s chlorophenyl moiety, which is associated with broader receptor interactions.
2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one
  • Core structure : Triazolone with a 3-chlorophenylpiperazine chain.
  • Key differences: Triazolone ring vs. oxazole. Phenoxyethyl substituent vs. nitrile group.

Carbonitrile-Containing Derivatives

5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c)
  • Core structure : Pyrazole-carbonitrile with a benzothiazole substituent.
  • Key differences :
    • Pyrazole vs. oxazole.
    • Benzothiazole-thioether vs. methoxybenzoylpiperazine.

Data Tables: Structural and Physicochemical Comparisons

Table 1. Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Reference
Target Compound Oxazole 3-Chlorophenyl, 2-Methoxybenzoylpiperazine, -CN N/A N/A N/A
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-oxazole-4-carbonitrile Oxazole 2-Furyl, 3-Chlorobenzoylpiperazine, -CN N/A N/A
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole-urea 3-Chlorophenylurea, Piperazine-acetate 89.1 N/A
ND-7 Fluoroquinolone 3-Chlorophenylpiperazine, Acetylpiperazine N/A N/A

Table 2. Functional Group Impact on Properties

Functional Group Target Compound Analog (e.g., ) Implications
Nitrile (-CN) Position 4 of oxazole Position 4 of oxazole Enhances electron-withdrawing effects; may improve metabolic stability.
2-Methoxybenzoyl Piperazine N-4 substituent 3-Chlorobenzoyl () Increases solubility; reduces hydrophobicity compared to chloro analogs.
3-Chlorophenyl Position 2 of oxazole Absent in most analogs Introduces steric bulk; may enhance receptor binding via hydrophobic interactions.

Research Findings and Implications

  • Synthetic Accessibility : While multi-component one-pot reactions are common for oxazole derivatives (e.g., ), the target compound’s synthesis likely requires sequential acylation and coupling steps.
  • Electronic Properties : Computational tools like Multiwfn could further elucidate the nitrile group’s impact on electron density distribution .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization to form the oxazole core, followed by acylation to introduce the 2-methoxybenzoyl-piperazine moiety. Key steps include:

  • Cyclization : Formation of the oxazole ring via condensation of nitrile precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents).
  • Piperazine Functionalization : Acylation of the piperazine ring with 2-methoxybenzoyl chloride, requiring anhydrous conditions and a base like triethylamine to scavenge HCl.
  • Optimization : Reaction yields (typically 60-75%) depend on temperature control (70-90°C for cyclization), catalyst selection (e.g., DMAP for acylation), and purification via column chromatography .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and piperazine connectivity. For example, the 2-methoxybenzoyl group shows characteristic aromatic protons at δ 6.8–7.5 ppm and a methoxy singlet at δ 3.8 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+^+ at m/z 463.12).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related oxazole derivatives using OLEX2 software for refinement .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: How to design preliminary biological assays to evaluate its anticancer potential?

Methodological Answer:

  • Cell Lines : Use standard cancer models (e.g., MCF-7, HepG2) with non-malignant controls (e.g., HEK293).
  • Assay Conditions :
    • MTT/Proliferation Assays : Incubate cells with 1–100 μM compound for 48–72 hours.
    • Apoptosis Markers : Flow cytometry with Annexin V/PI staining.
    • Dose-Response Curves : Calculate IC50_{50} values; compare to reference drugs (e.g., doxorubicin).
    • Controls : Include solvent-only and positive controls (e.g., cisplatin) .

Advanced: How to analyze structure-activity relationships (SAR) for piperazine-substituted oxazole derivatives?

Methodological Answer:

  • Substituent Variation : Compare analogues with different aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl) or piperazine substituents (e.g., thiophene-carbonyl vs. methoxybenzoyl).
  • Biological Data Correlation : Tabulate IC50_{50} values against structural features:
Substituent on PiperazineAnticancer Activity (IC50_{50}, μM)Key Interactions
2-Methoxybenzoyl12.4 ± 1.2H-bond with kinase
Thiophene-2-carbonyl8.9 ± 0.8Hydrophobic pocket
Unsubstituted>50Low affinity
  • Computational Modeling : Use AutoDock Vina to predict binding modes in target proteins (e.g., EGFR kinase) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Purity Verification : Reanalyze disputed compounds via HPLC and NMR to rule out impurities (>98% purity required) .
  • Target Profiling : Use kinase inhibition panels (e.g., Eurofins KINOMEscan) to identify off-target effects.
  • Meta-Analysis : Compare substituent effects across published analogues (e.g., 3-chlorophenyl vs. 4-fluorophenyl in apoptosis assays) .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) for improved absorption.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (70–150 nm) for sustained release.
  • LogP Adjustment : Reduce hydrophobicity via substituent modification (e.g., replacing chlorophenyl with pyridyl) .

Advanced: How to investigate the compound’s mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., MAPK pathway inhibition).
  • Metabolomics : LC-MS profiling to track metabolic shifts (e.g., ATP depletion, lactate accumulation).
  • Validation : siRNA knockdown of candidate targets (e.g., PI3K) to confirm functional relevance .

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